

Biological activity of 4-Bromo-3-methylbenzoic acid derivatives

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzoic acid

Cat. No.: B1266419

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An Objective Comparison of the Biological Activities of **4-Bromo-3-methylbenzoic Acid** Derivatives and Related Compounds

Introduction

4-Bromo-3-methylbenzoic acid serves as a versatile scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of biologically active molecules.^{[1][2]} Its derivatives have shown promise in several therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a comparative overview of the biological activities of derivatives of **4-Bromo-3-methylbenzoic acid** and structurally similar compounds, supported by available experimental data. Detailed protocols for key biological assays are also presented to facilitate further research and development.

Anti-inflammatory Activity

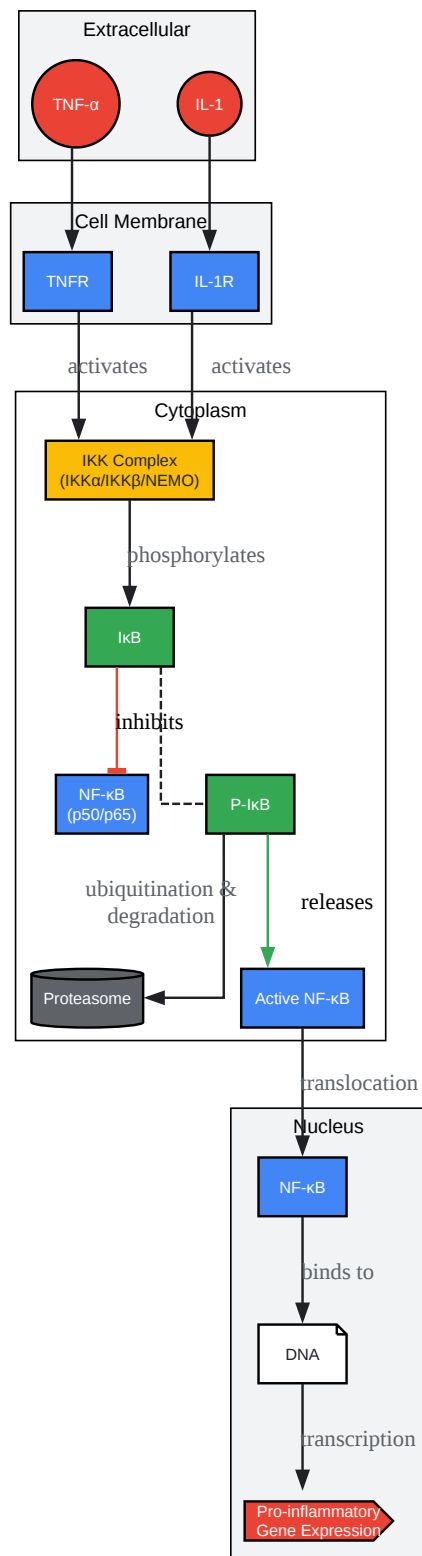
Derivatives of benzoic acid are known to exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.^{[1][3][4]}

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the expression of genes involved in inflammation. Inhibition of this pathway is a promising strategy for the

development of novel anti-inflammatory drugs.

Canonical NF- κ B Signaling Pathway in Inflammation



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Caption: Canonical NF- κ B signaling pathway in inflammation.

Antimicrobial Activity

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The introduction of halogen and alkyl groups on the aromatic ring can significantly modulate this activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Anticancer Activity

Numerous benzoic acid derivatives have been synthesized and evaluated for their potential as anticancer agents.^{[5][6]} The cytotoxic effects of these compounds are typically assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a standard measure of potency.

Comparative Data of Benzoic Acid Derivatives

The following table summarizes the biological activities of various benzoic acid derivatives, providing a comparative landscape for the potential of **4-Bromo-3-methylbenzoic acid** as a lead scaffold.

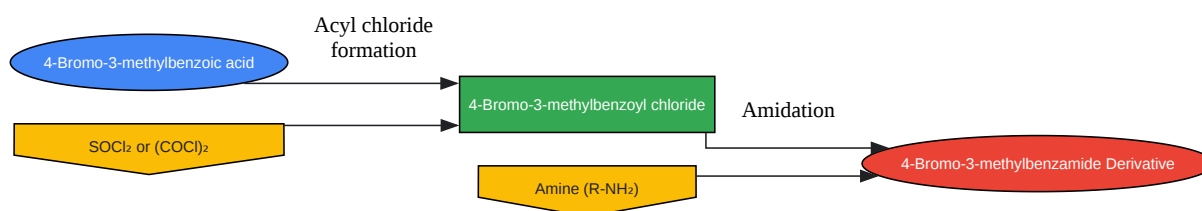
Compound ID	Structure	Biological Activity	Target/Cell Line	Quantitative Data (IC50/MIC)	Reference
1	3/4-bromo-N'-(substituted benzylidene) benzohydrazide (Compound 12)	Antimicrobial	Various bacteria and fungi	pMICam = 1.67 μ M/ml	[7]
2	3/4-bromo-N'-(substituted benzylidene) benzohydrazide (Compound 22)	Anticancer	HCT116	IC50 = 1.20 μ M	[7]
3	4-methyl-(3'S,4'S)-cis-khellactone derivative (Compound 3a)	Anticancer	HEPG-2, SGC-7901, LS174T	IC50 = 8.51 - 29.65 μ M	[8]
4	4-methyl-(3'S,4'S)-cis-khellactone derivative (Compound 3l)	Anticancer	SGC-7901	IC50 = 22.64 μ M	[8]

5	2-chlorobenzoic acid derivative (Compound 6)	Antimicrobial	Escherichia coli	pMICec = 2.27 μ M/ml	[9]
6	N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)	Antibacterial	XDR S. Typhi	MIC = 6.25 mg/mL	[10]
7	N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)	Enzyme Inhibition	Alkaline Phosphatase	IC50 = 1.469 \pm 0.02 μ M	[10]
8	2,3,4-trihydroxybenzoic acid	Enzyme Inhibition	α -Amylase	IC50 = 17.30 \pm 0.73 mM	[11] [12] [13]
9	4-methylbenzoic acid	Enzyme Inhibition	α -Amylase	IC50 = 52.35 \pm 3.31 mM	[11]
10	3-chloro-4-methoxybenzoic acid	Proteostasis Modulation	Cathepsins B and L	467.3 \pm 3.9% activation	[14]

Experimental Protocols

General Workflow for Synthesis of 4-Bromo-3-methylbenzoic Acid Derivatives (Amides)

A common route for synthesizing amide derivatives from **4-Bromo-3-methylbenzoic acid** involves the initial conversion to its more reactive acid chloride.



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Caption: Synthesis of 4-Bromo-3-methylbenzamide derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.^{[15][16]}

1. Preparation of Materials:

- Test compound stock solution (typically in DMSO).
- Sterile 96-well microtiter plates.
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
- Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
- Positive control (a known antibiotic) and negative control (medium only).

2. Serial Dilution:

- Dispense 100 μ L of sterile broth into all wells of the microtiter plate.
- Add 100 μ L of the test compound stock solution to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, discarding the final 100 μ L from the last well.

3. Inoculation:

- Add 10 μ L of the standardized bacterial inoculum to each well, except for the negative control wells.

4. Incubation:

- Cover the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

- The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol for Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.^{[2][17][18]}

1. Reagents and Buffers:

- COX-1 and COX-2 enzymes.
- Arachidonic acid (substrate).
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Cofactors (e.g., hematin, epinephrine).
- Test compound and a known COX inhibitor (e.g., celecoxib) as a positive control.

2. Assay Procedure:

- In a 96-well plate, add the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).
- Add the test compound at various concentrations to the respective wells.
- Pre-incubate the mixture for a specified time (e.g., 10 minutes at 37°C).
- Initiate the reaction by adding arachidonic acid.
- Measure the enzyme activity. This can be done by quantifying the production of prostaglandins (e.g., PGE2) using an ELISA kit, or by monitoring oxygen consumption.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[\[19\]](#)[\[20\]](#)

Conclusion

The available data on benzoic acid derivatives, particularly those with bromo and methyl substitutions, highlight their significant potential in the development of new therapeutic agents. While a systematic comparative analysis of a broad range of **4-Bromo-3-methylbenzoic acid** derivatives is not yet available in the literature, the information presented in this guide provides a strong foundation and rationale for the synthesis and evaluation of such a library. The detailed experimental protocols offer a clear path for researchers to undertake these investigations and contribute to the growing body of knowledge on the biological activities of this promising chemical scaffold.

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